2-Aminoheptanoate, also known as a-aminoenanthate or 2-aminoenanthic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminoheptanoate is soluble (in water) and a moderately acidic compound (based on its pKa). 2-Aminoheptanoate has been primarily detected in feces.
2-Aminoheptanoic acid
CAS No.: 1115-90-8
Cat. No.: VC21549909
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1115-90-8 |
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Molecular Formula | C7H15NO2 |
Molecular Weight | 145.2 g/mol |
IUPAC Name | 2-aminoheptanoic acid |
Standard InChI | InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
Standard InChI Key | RDFMDVXONNIGBC-UHFFFAOYSA-N |
SMILES | CCCCCC(C(=O)O)N |
Canonical SMILES | CCCCCC(C(=O)O)N |
Introduction
Physical Properties
2-Aminoheptanoic acid exhibits physical properties characteristic of amino acids with extended hydrocarbon chains. The presence of both the carboxylic acid and amino functional groups contributes to its amphoteric nature, while the extended alkyl chain imparts some hydrophobic character.
Table 2: Physical Properties of 2-Aminoheptanoic Acid
The compound has moderate water solubility due to its polar functional groups, while the five-carbon alkyl chain contributes to its partial lipophilicity, as indicated by the positive LogP value .
Stereochemistry
2-Aminoheptanoic acid contains a stereogenic center at the alpha carbon atom, resulting in two possible enantiomers: (R)-2-aminoheptanoic acid and (S)-2-aminoheptanoic acid. The racemic mixture (DL-homonorleucine) contains equal proportions of both enantiomers .
The (S)-enantiomer has the CAS number 44902-02-5 , while the (R)-enantiomer is identified by CAS number 44902-01-4 . Each enantiomer has distinct stereochemical descriptors in their InChI identifiers. For the (R)-enantiomer, the stereo descriptor in its InChI is "/t6-/m1/s1" , indicating the specific three-dimensional configuration at the stereogenic center.
Chemical Properties and Characteristics
Structure-Activity Relationships
As an alpha amino acid, 2-aminoheptanoic acid shares fundamental chemical properties with other amino acids while exhibiting unique characteristics due to its longer hydrocarbon chain. The compound contains both a carboxylic acid group and a primary amine group attached to the alpha carbon, resulting in typical amino acid behavior including:
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Amphoteric properties: The molecule can act as both an acid and a base due to its carboxylic acid and amine functional groups.
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Zwitterion formation: At physiological pH, the compound likely exists predominantly as a zwitterion, with a negatively charged carboxylate and positively charged ammonium group.
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Moderate hydrophobicity: The five-carbon chain extension provides greater hydrophobic character compared to standard proteinogenic amino acids like leucine or isoleucine .
The compound's chemical reactivity is largely determined by its functional groups. The primary amine can undergo various nucleophilic reactions, while the carboxylic acid enables formation of amides, esters, and other carboxylic acid derivatives.
Stability and Reactivity
The stability of 2-aminoheptanoic acid is relatively high under normal conditions, though it can undergo degradation through various mechanisms common to amino acids. Based on its physical properties, including its relatively high boiling point (251.0±23.0 °C) and flash point (105.6±22.6 °C) , the compound is thermally stable under ambient conditions.
The molecule possesses several reactive sites:
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The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions
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The primary amine can undergo acylation, alkylation, and participate in imine formation
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The alpha hydrogen is relatively acidic, enabling enolate formation under appropriate conditions
Its hazard classification as Xi (irritant) suggests moderate reactivity with biological tissues, likely due to its amphoteric nature and potential to disrupt biological membranes.
Synthesis Methods
Laboratory Synthesis
The literature documents several approaches to synthesizing 2-aminoheptanoic acid. One notable synthesis method is a multi-step process described by Albertson in the Journal of the American Chemical Society (1946, vol. 68, p. 452) .
This synthesis involves a two-step reaction sequence:
The synthesis likely proceeds through standard methods for alpha-amino acid preparation, such as the Strecker synthesis or reductive amination of the corresponding alpha-keto acid.
Several starting materials have been documented in the synthesis pathways, including:
Additional synthetic routes are documented in the literature by:
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Corey and Link in the Journal of the American Chemical Society (1992, vol. 114, #5, p. 1906-1908)
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Mills and Smith in Helvetica Chimica Acta (1960, vol. 43, p. 1915-1927)
The enantiomerically pure forms can be obtained through resolution of the racemic mixture or through asymmetric synthesis methods that control the stereochemistry at the alpha carbon.
Applications and Research
Current Applications
Based on the available search results, 2-aminoheptanoic acid has several potential applications across multiple fields:
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Chemical synthesis: As a building block for more complex molecules, particularly in peptide synthesis and pharmaceutical development
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Research tool: As a non-proteinogenic amino acid analog for studying amino acid transport and metabolism
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Biochemical research: As a standard or reference compound in analytical methods
The compound's commercial availability from multiple suppliers indicates ongoing demand for research and development purposes .
Research Findings
Scientific literature indicates continued research interest in 2-aminoheptanoic acid. Notable research contributions include:
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